molecular formula C10H12Cr2N2O7 B7777805 Cornforth reagent

Cornforth reagent

Cat. No.: B7777805
M. Wt: 376.20 g/mol
InChI Key: LMYWWPCAXXPJFF-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by gradually adding a solution of chromic anhydride (Cr2O3) in water to pyridine under ice-cold conditions. The reaction is exothermic, and care must be taken to control the temperature .

Industrial Production Methods: In industrial settings, the preparation involves dissolving chromic anhydride in water and then adding pyridine. The mixture is cooled to precipitate the product, which is then filtered and dried .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    From Primary Alcohols: Aldehydes.

    From Secondary Alcohols: Ketones.

Mechanism of Action

The mechanism by which pyridinium dichromate exerts its oxidizing effect involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base, often water, then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .

Biological Activity

Cornforth reagent , also known as pyridinium dichromate (PDC) , is a powerful oxidizing agent primarily utilized in organic synthesis for converting primary alcohols to aldehydes and secondary alcohols to ketones. This reagent was introduced by Sir John Warcup Cornforth in 1962 and is characterized by its chemical formula [C5H5NH]2[Cr2O7][C_5H_5NH]_2[Cr_2O_7] . Despite its utility, the compound poses significant toxicity risks, particularly to aquatic life, and is classified as a suspected carcinogen due to the presence of hexavalent chromium .

The biological activity of this compound is largely derived from its oxidative properties. It facilitates the conversion of alcohols into carbonyl compounds, which can subsequently participate in various biochemical pathways. The oxidation process generally involves the formation of a chromate ester intermediate, leading to the release of water and the formation of the desired carbonyl compound .

Applications in Biological Research

  • Synthesis of Bioactive Compounds :
    • This compound has been employed in synthesizing biologically active compounds such as 20S-hydroxyvitamin D3 . In this context, it was used to oxidize diols into ketones with an impressive yield of 89% . This compound exhibits various biological activities, including anti-inflammatory effects and stimulation of keratinocyte differentiation.
  • Antimicrobial Activity :
    • Research indicates that derivatives synthesized using this compound may exhibit antimicrobial properties. For instance, compounds derived from PDC have shown moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .

Toxicological Considerations

Despite its utility in organic synthesis, this compound's biological activity is accompanied by significant toxicity concerns:

  • Environmental Impact : The reagent is highly toxic to aquatic organisms and can cause long-term ecological damage if released into water systems .
  • Health Risks : Exposure can lead to skin irritation, allergic reactions, and potential carcinogenic effects due to hexavalent chromium .

Case Study 1: Synthesis of 20S-Hydroxyvitamin D3

  • Objective : To synthesize a biologically active form of vitamin D3.
  • Methodology : Utilized this compound for the oxidation of specific diols.
  • Findings : Achieved a high yield (89%) with subsequent biological assays demonstrating significant anti-proliferative effects on leukemia cells and protective effects against UVB-induced damage .

Case Study 2: Antimicrobial Derivatives

  • Objective : To evaluate the antimicrobial potential of new compounds synthesized with PDC.
  • Methodology : Tested various synthesized compounds against different microbial strains.
  • Results : Compounds showed moderate antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating potential for therapeutic applications .

Data Summary Table

CompoundTypeYield (%)Biological Activity
20S-Hydroxyvitamin D3Ketone89Anti-inflammatory, anti-proliferative
Compound AAntibacterial-Moderate activity against Gram-positive bacteria
Compound BAntifungal-Moderate activity against Candida albicans

Properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYWWPCAXXPJFF-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cr2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889393
Record name Chromic acid (H2Cr2O7), compd. with pyridine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20039-37-6
Record name Chromic acid (H2Cr2O7), compd. with pyridine (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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